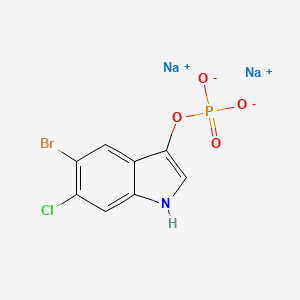

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate

描述

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate (CAS: 404366-59-2) is a halogenated indole derivative with the molecular formula C₈H₄BrClNNa₂O₄P and a purity of ≥95% . Its structure features a bromo and chloro substituent at positions 5 and 6 of the indole ring, respectively, and a phosphate group at position 3, neutralized by sodium ions. This compound is primarily used in biochemical assays, particularly as a substrate for phosphatases, where its solubility in aqueous buffers (due to the sodium counterion) makes it advantageous for enzymatic detection systems .

属性

IUPAC Name |

disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYZSUYFGCLJJB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClNNa2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, typically involves the functionalization of the indole ring. One common method includes the bromination and chlorination of the indole nucleus followed by phosphorylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

化学反应分析

Enzymatic Hydrolysis by Alkaline Phosphatase

The most well-characterized reaction involves hydrolysis catalyzed by alkaline phosphatase (ALP), critical for histochemical staining and biochemical assays.

Mechanism :

-

ALP cleaves the phosphate ester bond, generating 5-bromo-6-chloro-3-indoxyl.

-

The indoxyl intermediate undergoes rapid oxidation in the presence of atmospheric oxygen, forming an insoluble indigo dimer (5,5′-dibromo-4,4′-dichloro-indigo) through radical coupling .

Reaction Conditions :

| Parameter | Value/Description |

|---|---|

| pH | 8.0–10.0 (optimal for ALP activity) |

| Temperature | 25–37°C |

| Solvent | Aqueous buffer (e.g., Tris-HCl) |

| Detection Method | Colorimetric (λmax ≈ 615 nm) |

Applications :

-

Visualization of ALP activity in Western blotting, ELISA, and tissue sections .

-

Quantification of enzyme kinetics in diagnostic assays.

Phosphate Group Reactivity

The disodium phosphate moiety participates in acid-base and coordination chemistry.

Key Reactions :

-

Protonation : Under acidic conditions (pH < 2), the phosphate group is protonated, altering solubility.

-

Metal Chelation : Binds divalent cations (e.g., Mg²⁺, Ca²⁺), potentially modulating enzymatic activity .

Oxidation and Reduction Pathways

Limited data exist, but analogous indole derivatives suggest possible redox behavior.

Oxidation :

-

Indole ring oxidation could yield quinone-like structures under strong oxidants (e.g., KMnO₄).

-

Bromine and chlorine may stabilize radical intermediates during oxidation.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) might dehalogenate the ring, though steric hindrance from substituents could limit reactivity.

Structural Characterization of Reaction Products

Post-reaction analysis often relies on spectroscopic methods:

NMR Data for Key Intermediates :

| Compound | ¹H-NMR (DMSO-d6) | ¹³C-NMR (DMSO-d6) |

|---|---|---|

| 5-bromo-6-chloro-3-indoxyl | δ 7.90 (s, 1H, H-6), 7.02 (s, 1H, H-3) | δ 167.69 (CO), 151.23 (C-2), 137.79 (C-4) |

| Indigo dimer | δ 7.61 (d, 2H), 7.38 (d, 2H) | δ 168.47 (C=O), 133.14 (C-7a) |

Synthetic Routes and Precursors

The compound is synthesized via phosphorylation of 5-bromo-6-chloroindole:

-

Halogenation : Bromination and chlorination of indole precursors .

-

Phosphorylation : Reaction with phosphoryl chloride (POCl₃) followed by sodium salt formation .

Yield Optimization :

科学研究应用

Synthesis and Properties

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is synthesized through a series of chemical reactions involving indole derivatives. The synthesis typically includes bromination and phosphorylation steps, which yield a compound that exhibits unique chromogenic properties. Its molecular formula is with a molecular weight of approximately 370.43 g/mol .

Chromogenic Substrate in Enzyme Detection

One of the primary applications of this compound is as a chromogenic substrate for detecting specific enzymes, particularly in microbiological assays. It is widely used for the detection of alkaline phosphatase activity in various biological samples. This compound undergoes hydrolysis by alkaline phosphatase to produce a colored product, allowing for easy visualization and quantification.

Molecular Biology Techniques

In molecular biology, this compound serves as a substrate in various assays, including:

- Western Blotting : Used to detect proteins that have been separated by gel electrophoresis.

- ELISA (Enzyme-linked Immunosorbent Assay) : Facilitates the detection of antigens or antibodies in samples through colorimetric changes.

These applications leverage the compound's ability to produce a measurable color change upon enzymatic action, making it an essential tool for researchers .

Biochemical Research

The compound has also been utilized in biochemical research to study enzyme kinetics and inhibition mechanisms. By providing a clear visual output, researchers can assess the effects of various inhibitors on enzyme activity quantitatively.

Case Study 1: Detection of Salmonella

A study demonstrated the effectiveness of this compound as a chromogenic probe for detecting Salmonella species in food samples. The assay showed high sensitivity and specificity, significantly reducing the time required for pathogen identification compared to traditional methods .

Case Study 2: Enzyme Activity Assays

In another research project, this compound was used to evaluate alkaline phosphatase activity in clinical samples. The results indicated that this substrate provided a reliable method for measuring enzyme levels, which are critical for diagnosing liver and bone diseases .

作用机制

The mechanism of action of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate involves its interaction with phosphatase enzymes. Upon enzymatic cleavage of the phosphate group, the compound produces a colored product, which can be quantitatively measured. This reaction is crucial for studying enzyme kinetics and signal transduction pathways .

相似化合物的比较

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl Phosphate

- Molecular Formula : C₁₅H₁₅BrClN₂O₄P

- Molecular Weight : 433.63 g/mol

- CAS : 6769-80-8

- Key Differences: Counterion: The p-toluidine (4-methylaniline) salt replaces sodium, increasing molecular weight and reducing water solubility. This organic counterion may enhance solubility in organic solvents, making it suitable for non-aqueous assay conditions . Applications: Likely used in specialized enzymatic assays requiring mixed-solvent systems. Priced at €59–589 per gram, it is commercially available in smaller quantities (100 mg–10 g) .

5-Bromo-4-chloro-3-indolyl Phosphate (BCIP)

- Molecular Formula: C₈H₆BrClNO₄P

- Molecular Weight : 326.47 g/mol

- CAS : 38404-93-2

- Key Differences: Regioisomerism: The chloro substituent is at position 4 instead of 6, altering steric and electronic properties. This structural change impacts reactivity in enzymatic reactions, as BCIP is widely used with nitroblue tetrazolium (NBT) for alkaline phosphatase detection, producing a blue precipitate . Applications: A staple in molecular biology for Western blotting and immunohistochemistry due to its well-characterized chromogenic properties .

Potassium 5-bromo-4-chloro-1H-indol-3-yl Phosphate

- Molecular Formula: C₈H₅BrClKNO₄P (estimated)

- CAS : 102185-49-9

- Potassium salts often exhibit lower hygroscopicity, which may improve storage stability . Commercial Availability: Offered at 95% purity, this variant is less commonly documented, suggesting niche applications in crystallography or specialized assays .

5-Bromo-6-chloro-1H-indol-3-yl Palmitate

- Molecular Formula: C₂₄H₃₂BrClNO₂ (estimated)

- Key Differences: Functional Group: A palmitate ester replaces the phosphate group, drastically altering hydrophobicity and bioactivity. This lipophilic derivative exhibits antiproliferative and proapoptotic effects in cancer cells, highlighting the role of functional groups in biological activity .

Comparative Analysis Table

Research Findings and Implications

- Counterion Effects: Sodium salts generally offer superior aqueous solubility, critical for high-throughput diagnostic assays, whereas p-toluidine and potassium salts may be preferred in non-polar matrices or stability-driven applications .

生物活性

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is a compound that has garnered attention in biochemical and molecular biology research due to its unique properties and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is often employed as a substrate in enzyme assays, particularly for assessing phosphatase activity. Its structural characteristics, including the presence of bromine and chlorine atoms on the indole ring, enhance its reactivity and suitability for various biochemical applications.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | Disodium (5-bromo-6-chloro-1H-indol-3-yl) phosphate |

| Molecular Formula | C₈H₆BrClNO₄P |

| CAS Number | 404366-59-2 |

The biological activity of this compound primarily involves its interaction with phosphatase enzymes. Upon enzymatic cleavage of the phosphate group, a colored product is produced, which can be quantitatively measured. This reaction is crucial for studying enzyme kinetics and signal transduction pathways.

Applications in Research

This compound has diverse applications across various fields:

- Biochemistry : Used as a substrate in enzyme assays to measure phosphatase activity.

- Molecular Biology : Employed in signal transduction studies and enzyme kinetics.

- Medicine : Investigated for potential therapeutic applications due to its ability to interact with biological targets.

- Industry : Utilized in the development of diagnostic assays and biochemical reagents.

Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental settings:

Case Study: Enzyme Assays

In a study examining phosphatase activity, this compound was used as a substrate. The results demonstrated that the compound produced a measurable colorimetric response, allowing for quantitative analysis of enzyme activity. This feature makes it particularly valuable in high-throughput screening environments.

Comparative Studies

Comparative analyses with similar compounds, such as sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, reveal that the unique substitution pattern of this compound enhances its reactivity and specificity in biochemical assays.

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Phosphatase Activity | Colorimetric response indicates effective substrate use |

| Comparison with Similar Compounds | Enhanced reactivity due to specific substitution pattern |

常见问题

Q. What are the primary biochemical applications of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate in enzymatic assays?

This compound is widely used as a chromogenic substrate for alkaline phosphatase (AP) in blotting and histochemical staining. Upon enzymatic cleavage, it produces an insoluble indigo precipitate, enabling visualization of target proteins or nucleic acids. Methodologically, it is often paired with nitroblue tetrazolium (NBT) to enhance sensitivity in Western blotting . Preparation involves dissolving the sodium salt in alkaline buffers (e.g., 0.1 M Tris-HCl, pH 9.5) to stabilize reactivity, with fresh solutions recommended to avoid hydrolysis .

Q. How should this compound be handled and stored to ensure experimental reproducibility?

Storage at 2–8°C in airtight, desiccated containers is critical due to its hygroscopic nature. For handling, use nitrile gloves and avoid exposure to light, as photodegradation can reduce activity. Solutions should be prepared in AP-compatible buffers (e.g., Tris or carbonate buffers, pH 8–10) and used immediately to prevent spontaneous hydrolysis, which increases background noise .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound to balance sensitivity and background in AP-based assays?

Titration experiments are essential. Start with 0.1–0.5 mg/mL in Tris buffer (pH 9.5) and adjust based on signal-to-noise ratios. For low-abundance targets, combine with 0.3–0.5 mg/mL NBT to amplify signal intensity. Advanced users should employ kinetic assays to monitor AP activity in real-time, using absorbance at 620 nm to determine optimal substrate saturation points while minimizing non-specific precipitation .

Q. What methodological challenges arise when using this compound in high-resolution crystallography, and how can they be addressed?

Crystallizing indolyl phosphate derivatives requires precise control of ionic strength and pH. For structural studies, use SHELX programs (e.g., SHELXL) to refine diffraction data, focusing on resolving halogen (Br/Cl) positions, which exhibit strong anomalous scattering. Co-crystallization with AP or phosphate-binding proteins may improve crystal packing. Contradictions in electron density maps often arise from partial hydrolysis; mitigate this by adding 1–2% DMSO to stabilize the substrate .

Q. How does the sodium salt form of this compound compare to toluidine or ammonium salts in macromolecular phasing pipelines?

The sodium salt offers higher solubility in aqueous buffers (>50 mg/mL) compared to toluidine salts, which require organic solvents (e.g., DMF). However, sodium ions may interfere with cation-sensitive enzymes. In phasing workflows (e.g., SHELXC/D/E), the sodium salt’s compatibility with cryoprotectants (e.g., glycerol) makes it preferable for high-throughput crystallography, whereas ammonium salts are better suited for low-pH conditions .

Q. What analytical techniques are critical for assessing batch-to-batch variability in this compound purity?

Use HPLC with UV detection (λ = 280 nm) and a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to quantify purity (>95%). Mass spectrometry (ESI-MS) confirms molecular integrity, while Karl Fischer titration detects water content, which impacts solubility. Discrepancies in enzymatic activity between batches often correlate with trace chloride or acetate impurities .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret contradictory results when using this compound in multiplexed detection systems (e.g., combined ELISA and Western blot)?

Cross-reactivity with endogenous phosphatases is a common issue. Pre-treat samples with phosphatase inhibitors (e.g., 1 mM orthovanadate) and include negative controls without primary antibodies. If signal persists, validate via competitive inhibition assays using free phosphate analogs. Contradictions between techniques may arise from differences in detection limits; optimize substrate concentrations separately for each method .

Q. What strategies resolve thermal instability observed in this compound during long-term kinetic studies?

Conduct differential scanning calorimetry (mDSC) to identify decomposition thresholds (typically >40°C). For prolonged assays, use chilled buffer systems (4–10°C) and add stabilizers like 0.1% BSA or 5% trehalose. Data normalization to time-zero controls is critical to account for gradual hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。